3-Fluoro-2-methylphenylacetic acid

Descripción general

Descripción

3-Fluoro-2-methylphenylacetic acid is a chemical compound related to various research areas, including the synthesis of drug-like libraries, chiral derivatizing agents, and key building blocks for pharmaceuticals. Although the provided papers do not directly discuss 3-Fluoro-2-methylphenylacetic acid, they involve related compounds and methodologies that can be informative for understanding its properties and synthesis.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves multi-step reactions. For instance, the synthesis of a library using 3-chloro-4-hydroxyphenylacetic acid as a scaffold involves converting it to a methyl ester and then reacting with primary amines . Similarly, the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid starts from 4-fluorophenylacetic acid and includes steps like asymmetric hydrogenation . These methods could potentially be adapted for the synthesis of 3-Fluoro-2-methylphenylacetic acid by considering the specific substituents and reaction conditions required.

Molecular Structure Analysis

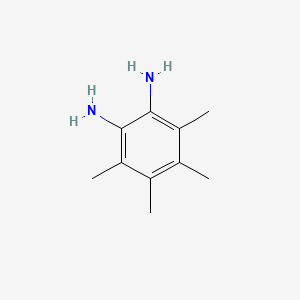

The molecular structure of fluorinated aromatic compounds can be elucidated using spectroscopic data, including NMR and X-ray crystallography . The influence of substituents on the molecular structure can be significant, as seen in the study of 2-fluoro-2-phenylacetic acid derivatives, where fluorine NMR spectroscopy was used to distinguish enantiomers . These techniques are crucial for confirming the structure of synthesized compounds, including 3-Fluoro-2-methylphenylacetic acid.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. For example, the Friedel-Crafts reaction was used in the synthesis of a BACE1 inhibitor starting from 3-bromo-4-fluorophenylacetic acid . The reactivity of such compounds can be influenced by the presence of fluorine, which can affect the electronic properties of the molecule. The reactions of 1-amino-2-(4-fluorophenyl)ethylphosphonates with different reagents demonstrate the versatility of fluorinated compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds can be quite distinct due to the presence of fluorine atoms. For instance, the use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent relies on its ability to form diastereoisomeric esters with distinct NMR properties . The electronic effects of substituents on fluorine atoms can be analyzed through space in minor conformations, providing insights into the compound's reactivity and interactions . These properties are essential for understanding how 3-Fluoro-2-methylphenylacetic acid might behave in various environments and reactions.

Aplicaciones Científicas De Investigación

Fluorescent Probes

- Specific Scientific Field : Biomedical Research, Environmental Monitoring, and Food Safety .

- Summary of the Application : Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in these fields . They can detect biomolecules or molecular activities within cells through fluorescence signals .

- Methods of Application or Experimental Procedures : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups . The fluorescent dye is the core part of the fluorescent probes and requires the selection of a suitable fluorescent dye . To increase the affinity between the fluorescent probes and the target molecule, targeting groups need to be introduced onto the fluorescent dye .

- Results or Outcomes : The development of new fluorescent probes and the improvement of existing ones have become a research hotspot . They have been widely used in various fields such as biomedical, environmental monitoring, and food safety .

Fluoro-modified Nucleic Acids

- Specific Scientific Field : Biomedical Research .

- Summary of the Application : Incorporating fluoro-modifications into nucleic acids offers striking biophysical and biochemical features, and thus significantly extends the breadth and depth of biological applications of nucleic acids . This includes nucleic acid-based therapeutics, 18 F PET imaging, and mechanistic studies of DNA modifying enzymes .

- Methods of Application or Experimental Procedures : Fluoro-modified nucleic acids are synthesized through either solid phase synthesis or the enzymatic approach . The unique physical properties of a fluorine atom make these modifications possible .

- Results or Outcomes : The utility of 19 F NMR and MRI for probing the structure, dynamics, and molecular interactions of fluorinated nucleic acids is reviewed .

Safety And Hazards

Propiedades

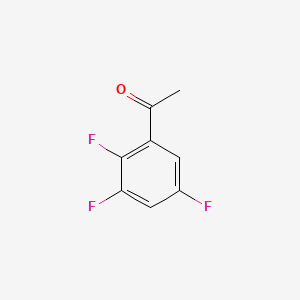

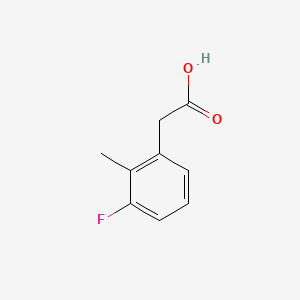

IUPAC Name |

2-(3-fluoro-2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESQUNYKCICBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381349 | |

| Record name | 3-Fluoro-2-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methylphenylacetic acid | |

CAS RN |

500912-16-3 | |

| Record name | 3-Fluoro-2-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500912-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.